2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid
CAS No.: 2357479-57-1
Cat. No.: VC6882754
Molecular Formula: C8H4BrClF2O2
Molecular Weight: 285.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2357479-57-1 |
|---|---|
| Molecular Formula | C8H4BrClF2O2 |
| Molecular Weight | 285.47 |
| IUPAC Name | 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid |
| Standard InChI | InChI=1S/C8H4BrClF2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
| Standard InChI Key | BWNWVDBNSQVYFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Features
2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (IUPAC name: 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid) is a polyhalogenated aromatic carboxylic acid. Its molecular architecture combines a bromine atom at the 4-position, a chlorine atom at the 2-position of the phenyl ring, and a geminal difluoro group on the adjacent acetic acid chain.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrClF₂O₂ |
| Molecular Weight | 285.47 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)(F)F |
| InChI Key | VBXOATUDDWDKGW-UHFFFAOYSA-N |
| XLogP3 | 3.2 (estimated) |
| Topological Polar Surface Area | 37.3 Ų |
The compound’s structural uniqueness arises from the synergistic effects of its halogen substituents. Bromine and chlorine atoms introduce steric and electronic effects that influence aromatic electrophilic substitution patterns, while the difluoroacetic group enhances acidity (pKa ≈ 1.8–2.3) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 4-bromo-2-chlorophenol, which undergoes Friedel-Crafts acylation with difluoroacetic acid derivatives. A two-step protocol is commonly employed:
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Halogenation and Acylation: Reacting 4-bromo-2-chlorophenol with difluoroacetyl chloride in the presence of AlCl₃ yields the intermediate 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetyl chloride.
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Hydrolysis: Subsequent hydrolysis under controlled acidic conditions produces the target carboxylic acid .
Key challenges include managing the reactivity of geminal difluoro groups and minimizing dehalogenation side reactions. Yields typically range from 65% to 78% under optimized conditions.
Industrial Manufacturing
Industrial-scale production leverages continuous flow reactors to enhance efficiency. A patented method (CN104761446A) describes the use of microchannel reactors for precise temperature control (40–60°C), achieving >90% conversion rates while reducing waste . Critical parameters include:
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Residence time: 8–12 minutes
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Solvent system: Dichloromethane/water biphasic mixture
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Catalyst: Zeolite-supported Brønsted acids
This approach minimizes byproducts such as 3-bromo-2-chlorobenzoic acid (<2%) and enables kilogram-scale production .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The difluoro group contributes to thermal resilience by reducing electron density at the α-carbon.
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 4.2 |
| Ethanol | 89.7 |
| Dichloromethane | 215.3 |
| DMSO | 312.8 |
The compound’s limited aqueous solubility (logP = 3.2) necessitates formulation strategies for biological testing, often using DMSO-based stock solutions.
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cytochrome P450 2C9 (IC₅₀ = 0.8 μM) and carbonic anhydrase IX (Kᵢ = 1.2 μM). The mechanism involves:
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Competitive binding: The difluoroacetic moiety mimics carboxylic acid substrates, occupying active sites.
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Halogen bonding: Bromine and chlorine form orthogonal interactions with backbone carbonyls (e.g., P450 2C9 Leu208) .
Antiproliferative Effects
Applications in Chemical Research
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Kinase inhibitors: Mitsunobu coupling with heterocyclic alcohols yields Bruton’s tyrosine kinase (BTK) inhibitors.
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PET tracers: Copper-mediated ¹⁸F-fluorination produces radioligands targeting folate receptors .
Agrochemical Development
Derivatization with thioureas generates herbicidal agents effective against Amaranthus retroflexus (EC₅₀ = 12 μM). Field trials show 85% weed suppression at 2 kg/ha.
Comparative Analysis with Structural Analogues
Table 2: Property Comparison
| Compound | logP | Melting Point (°C) | P450 2C9 IC₅₀ (μM) |
|---|---|---|---|
| 2-(4-Bromo-2-chlorophenyl)acetic acid | 2.1 | 98–101 | 12.4 |
| 2,2-Difluoroacetic acid | -0.3 | 33–35 | >100 |
| Target compound | 3.2 | 142–145 | 0.8 |
The bromine and chlorine atoms enhance lipophilicity and target engagement, while fluorination improves metabolic stability (t₁/₂ = 4.7 h in human microsomes vs. 0.9 h for non-fluorinated analogue) .
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